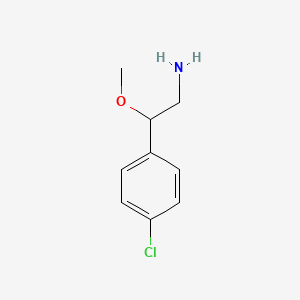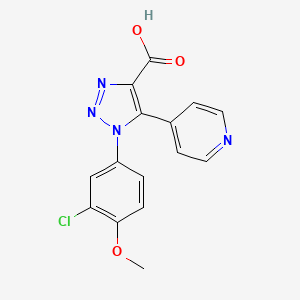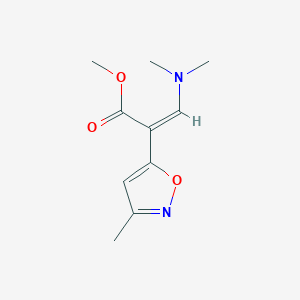
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate
Descripción general
Descripción
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate, also known as “M-DMI”, is a small molecule compound that has been studied extensively in recent years for its potential applications in the field of scientific research. M-DMI is a derivative of the naturally occurring amino acid, isoleucine, and has been used in a variety of studies due to its unique properties.
Aplicaciones Científicas De Investigación
M-DMI has a wide range of applications in scientific research, including its use as a tool for studying protein-ligand interactions, drug delivery, and enzyme inhibition. In addition, it has been used in the study of cell signaling pathways and is being explored as a potential therapeutic agent for a variety of diseases.
Mecanismo De Acción
M-DMI works by binding to specific proteins in the cell, which alters the proteins’ activity and affects the cell’s behavior. The exact mechanism of action is not fully understood, but it is believed that M-DMI binds to the proteins in a specific way and alters their activity by changing their conformation.
Efectos Bioquímicos Y Fisiológicos
M-DMI has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of certain receptors, and the modulation of cell signaling pathways. It has also been shown to have anti-inflammatory effects and has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M-DMI has several advantages for use in laboratory experiments, including its small size, low cost, and ease of synthesis. In addition, it has a high affinity for certain proteins and can be used to study a variety of biological processes. However, there are also some limitations to using M-DMI in experiments, such as its instability at high temperatures and its tendency to interact with other molecules in the cell.
Direcciones Futuras
M-DMI has potential applications in a variety of fields, including drug delivery, enzyme inhibition, and the study of cell signaling pathways. In addition, it has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Further research is needed to explore the full potential of M-DMI and to better understand its mechanism of action.
Propiedades
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-5-9(15-11-7)8(6-12(2)3)10(13)14-4/h5-6H,1-4H3/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWISKJIVLZNQX-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C(=C/N(C)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (Z)-3-(dimethylamino)-2-(3-methyl-5-isoxazolyl)-2-propenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



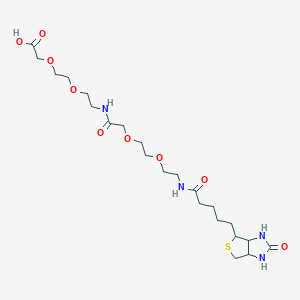
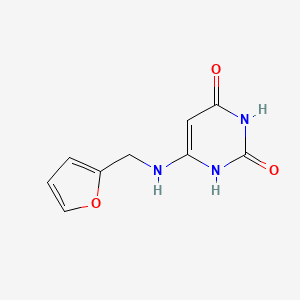
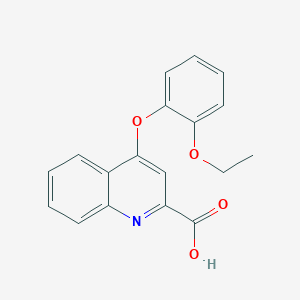
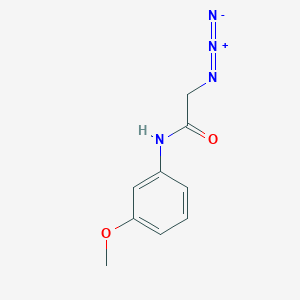

![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)
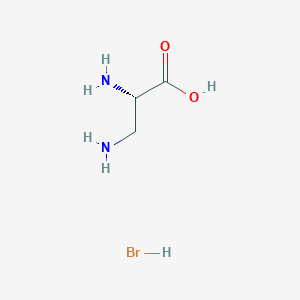

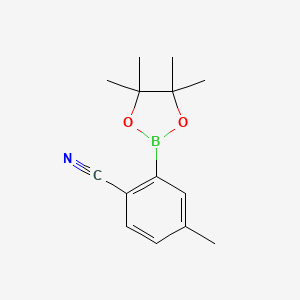
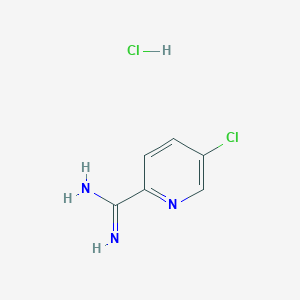
![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)

